molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Cat. No. B1436434
CAS RN: 3881-21-8
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-IOSLPCCCSA-N
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Description

2’-O-methylinosine is a purine nucleoside analogue . It has been isolated and shown to be an intrinsic hypotensive principle .


Synthesis Analysis

The synthesis of 2’-O-methylinosine involves several steps. A suspension of adenosine in a solution of SnCl2 in MeOH is treated with excess diazo-methane in 1,2-dimethoxyethane. The solvents are removed in vacuo, and the residue is chromatographed on Dowex 1 8 (OH form) with 60% EtOH as an eluent .


Molecular Structure Analysis

The molecular structure of 2’-O-methylinosine is C11H14N4O5 . It is a purine nucleoside analogue, which means it is capable of pairing with all four natural nucleotides with different affinity .


Chemical Reactions Analysis

The chemical reactions involving 2’-O-methylinosine are complex. For example, sodium nitrite is added to a solution of 2’-O-methyladenosine in 25% aqueous acetic acid, and after 5 hours, the reaction mixture is neutralized with solid sodium bicarbonate .

Scientific Research Applications

Hypotensive Properties

2'-O-Methylinosine has been identified as an intrinsic hypotensive principle with potential medical applications. It exhibits hypotensive effects without significantly altering heart rate, which is noteworthy as this is a common issue with other hypotensive agents (Yamada, Kageyama, Joh, Konishi, & Ienaga, 1998).

Role in Ribosomal RNA

This compound is a constituent of the ribosomal RNA of Crithidia fasciculata, a protozoan. It's part of an alkali-stable dinucleotide, playing a role in the structure and function of ribosomal RNA (Gray, 1976).

Involvement in DNA Structure

Research on tautomeric forms in polynucleotide helices, which are crucial for understanding DNA structure, has mentioned the role of derivatives of inosine, including 1-methylinosine (Miles, 1961).

Presence in Archaebacterial tRNA

1-Methylinosine was identified in unfractionated tRNAs of archaebacteria, located at a specific position in the T psi C-loop. This indicates its unique characteristic in archaebacteria and its importance in tRNA structure and function (Yamaizumi, Ihara, Kuchino, Gupta, Woese, & Nishimura, 1982).

Chemical Interactions and Stability

Studies on the kinetics and mechanism of complexation with various metal ions have provided insights into the stability and reactivity of 1-methylinosine and its analogs in various conditions, which is crucial for understanding its behavior in biological systems (Mikola & Arpalahti, 1996; Arpalahti, 1990).

Molecular Structure Analysis

Research on the molecular structure of derivatives, such as 2-ethylthio-8-methylinosine, has provided insights into their molecular conformation and intermolecular interactions, which are key for understanding their biological roles (Nagashima & Wakabayashi, 1974).

Involvement in RNA Modification

The process of enzymatic conversion in tRNAs, involving inosine and N1-methylinosine, highlights the role of these modifications in RNA function and regulation. This is particularly relevant in understanding RNA editing and modification processes (Grosjean, Auxilien, Constantinesco, Simon, Corda, Becker, Foiret, Morin, Jin, Fournier, & Fourrey, 1996).

Synthesis and Hybridization Studies

Research on the synthesis of oligonucleotides and their hybridization properties, where 2'-O-methylinosine plays a crucial role, provides insights into the potential applications in molecular biology and genetics (Inoue, Hayase, Imura, Iwai, Miura, & Ohtsuka, 1987).

Application in Cancer Research

The development of an ELISA for detecting 1-methylinosine in human urine as a tumor marker illustrates its potential application in cancer diagnosis and monitoring (D'Ambrosio, Gibson-D'ambrosio, & Trewyn, 1991).

Role in Antiviral and Immunomodulatory Activities

Research has shown that increasing 2'-O-methylation in poly(rl)-poly(rC) can affect its interferon-stimulating capacity, indicating a role in antiviral and immunomodulatory activities (Merigan & Rottman, 1974).

Impact on Gene Expression

Studies have shown the impact of 2'-O-methylinosine and its analogs on gene expression regulation, especially in the context of DNA methylation and carcinogenesis (Stefańska, Rudnicka, Bednarek, & Fabianowska-Majewska, 2010).

Role in Innate Immunity

2'-O methylation of viral mRNA cap helps evade host restriction by IFIT family members, indicating its role in the immune response and viral evasion strategies (Daffis, Szretter, Schriewer, Li, Youn, Errett, Lin, Schneller, Zust, Dong, Thiel, Sen, Fensterl, Klimstra, Pierson, Buller, Gale, Shi, & Diamond, 2010).

Insights into Polynucleotide Analogues

Investigations into the methylation of polynucleotides and the properties of their analogues have provided essential information for understanding the chemical behavior and potential applications of these molecules (Michelson & Pochon, 1966).

Structural Characterization

The study of 3-Methyluridine and 1-Methylinosine has provided insights into their crystal structures, which are fundamental for understanding their role in biological systems (Partridge & Pritchard, 1995).

Future Directions

While specific future directions for 2’-O-methylinosine research are not mentioned in the retrieved sources, one paper discusses the role of N6-methyladenosine methylation in glioma, suggesting that research into similar modifications could be a future direction .

properties

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-methylinosine

CAS RN

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
YJ Feng, XJ You, JH Ding, YF Zhang, BF Yuan… - Analytical …, 2022 - ACS Publications
… The results showed that in addition to the previously reported eight kinds of modifications, two novel modifications of inosine (Ino) and 2′-O-methylinosine (Im) were identified to be …
Number of citations: 19 pubs.acs.org
N Dutta, I Deb, J Sarzynska, A Lahiri - Progress in Biophysics and Molecular …, 2022 - Elsevier
… Three naturally occurring methyl derivatives of inosine, ie, 1-methylinosine, 2′-O-methylinosine and 1,2′-O-dimethylinosine are currently reported in RNA modification databases. …
Number of citations: 10 www.sciencedirect.com
S Uesugi, POP Tso - Biochemistry, 1974 - ACS Publications
2-12) have been prepared by controlled hydrolysis of poly (2,-0-methylinosinate) with micrococcal nuclease, fol-lowed by DEAE-cellulose column chromatography. Two oligonucleotide …
Number of citations: 27 pubs.acs.org
S Takase-Yoden, S Shibahara, H Morisawa… - Antiviral research, 1995 - Elsevier
… MIS-25 is 25 mer of 2'-O-methylinosine phosphorothioates. These compounds were tested for inhibition of FrC6 virus replication in rat glial cell line (C6). Sixteen /xM of FS-25 and 4/xM …
Number of citations: 1 www.sciencedirect.com
T Yamada, K Kageyama, Y Joh, J Konishi… - Cellular and Molecular …, 1998 - Springer
… effect on spontaneously hypertensive rats (SHR), we fractionatd the phenol extract [1] of the inflamed rabbit skin tissues inoculated with vaccinia virus and obtained 2%-O-methylinosine …
Number of citations: 4 link.springer.com
BS Sproat, B Beijer, A Iribarren - Nucleic acids research, 1990 - academic.oup.com
… We used the rather versatile intermediate X additionally to generate the 2'-O-methylinosine building block XVIII, as illustrated in Figure 3. The use of 6-substituted purine riboside …
Number of citations: 117 academic.oup.com
W Wang, Y Yang, H Guo, MH Li, XQ Chen… - Microbiology …, 2023 - Am Soc Microbiol
… Some of the identified modifications (eg, 2’-O-methylinosine, pseudouridine) play a role in mediating the host-parasite interaction. These results provide novel insight into the global …
Number of citations: 7 journals.asm.org
BS Sproat, AI Lamond, B Beijer, P Neuner… - Nucleic Acids …, 1989 - academic.oup.com
… We have used 2'-O-methylinosine in place of 2'-O-methylguanosine, and have shown that the probes bind to complementary RNA target sequences in the correct place (manuscript in …
Number of citations: 363 academic.oup.com
T Mori, MW Guo, X Li, JP Xu, E Mori - Biochemical and biophysical …, 1998 - Elsevier
The CD57 + HLA-DR bright natural suppressor (57.DR-NS) cell line derived from human decidual tissue generated the apoptosis in K562/Molt4 target cells mediated by soluble factors …
Number of citations: 15 www.sciencedirect.com
H Ratech, GJ Thorbecke, R Hirschhorn - Journal of Chromatography B …, 1980 - Elsevier
The modified nucleosides have been increasingly studied by high-performance liquid chromatography (FETE)[I-171. They are of interest as iMicatars of RNA metabolism [l-3, 17] and …
Number of citations: 5 www.sciencedirect.com

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